N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is modified with a hydroxypropyl group and a tetrahydropyran-4-yloxy group. These modifications impart distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nicotinamide Derivatization: The nicotinamide core is first functionalized with a hydroxypropyl group. This can be achieved through a nucleophilic substitution reaction using 2-chloropropanol and a base such as sodium hydroxide.
Tetrahydropyran Protection: The hydroxy group is then protected using tetrahydropyran to form a tetrahydropyranyl ether. This step involves the reaction of the hydroxypropyl-nicotinamide with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nicotinamide core can be reduced to form a dihydronicotinamide derivative.
Substitution: The tetrahydropyranyl ether can be cleaved under acidic conditions to regenerate the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Dihydronicotinamide derivatives.
Substitution: Regenerated hydroxypropyl-nicotinamide.
Scientific Research Applications
N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving nicotinamide derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and neuroprotection.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group and tetrahydropyranyl ether moiety can influence the compound’s binding affinity and specificity. In biological systems, it may act by modulating the activity of enzymes involved in nicotinamide metabolism, thereby affecting cellular processes such as energy production and DNA repair.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the hydroxypropyl and tetrahydropyranyl modifications.
Nicotinic Acid: Another derivative of nicotinamide with different functional groups.
Nicotinamide Riboside: A compound with a ribose sugar attached to the nicotinamide core.
Uniqueness
N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific modifications, which impart distinct chemical properties and potential biological activities. These modifications can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10(17)8-16-14(18)11-2-3-13(15-9-11)20-12-4-6-19-7-5-12/h2-3,9-10,12,17H,4-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKBHAPUWRYEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=C(C=C1)OC2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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